molecular formula C31H31N3O2 B11695178 1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine

1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine

Cat. No.: B11695178
M. Wt: 477.6 g/mol
InChI Key: MEWMBAYHOUHNGU-BIZUNTBRSA-N
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Description

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzodiazole and naphthalene moieties, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and naphthalene intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of Benzodiazole Intermediate: This involves the reaction of 4-tert-butylbenzyl chloride with o-phenylenediamine under reflux conditions in the presence of a base such as potassium carbonate.

    Synthesis of Naphthalene Intermediate: The naphthalene moiety is prepared by reacting 4,8-dimethoxynaphthalene with appropriate reagents to introduce the desired functional groups.

    Coupling Reaction: The final step involves the condensation of the benzodiazole and naphthalene intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the imine group to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Scientific Research Applications

(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE
  • **(E)-N-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE

Uniqueness

The presence of the tert-butyl group in (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE imparts unique steric and electronic properties, distinguishing it from similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C31H31N3O2

Molecular Weight

477.6 g/mol

IUPAC Name

(E)-N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(4,8-dimethoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C31H31N3O2/c1-31(2,3)23-16-13-21(14-17-23)20-34-26-11-7-6-10-25(26)33-30(34)32-19-22-15-18-27(35-4)24-9-8-12-28(36-5)29(22)24/h6-19H,20H2,1-5H3/b32-19+

InChI Key

MEWMBAYHOUHNGU-BIZUNTBRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=C5C(=C(C=C4)OC)C=CC=C5OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=C5C(=C(C=C4)OC)C=CC=C5OC

Origin of Product

United States

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